molecular formula C11H15FN2 B1445065 1-(2-Fluorophenyl)-3-methylpiperazine CAS No. 1248478-93-4

1-(2-Fluorophenyl)-3-methylpiperazine

Cat. No. B1445065
CAS RN: 1248478-93-4
M. Wt: 194.25 g/mol
InChI Key: HILRJMLNCMWXSA-UHFFFAOYSA-N
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Description

“1-(2-Fluorophenyl)-3-methylpiperazine” is a laboratory chemical . It is also known as “(2-Fluorophenyl)piperazine” and has a CAS number of 1011-15-0 .


Synthesis Analysis

The synthesis of similar compounds like 1-(3-chlorophenyl)piperazine (mCPP) involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, boiling point of 283.8±25.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Antitumor Activity

  • A study by Ding et al. (2016) reported the synthesis of novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group. These compounds exhibited good to excellent inhibitory activity against tumor cells.

Bioactivities and Chemical Analysis

  • Gul et al. (2019) synthesized new Mannich bases using 1-(2-fluorophenyl)piperazine and evaluated them for cytotoxic/anticancer effects and carbonic anhydrase inhibitory effects. Certain compounds demonstrated significant activity in these areas (Gul et al., 2019).
  • Nishio et al. (2007) developed new derivatization reagents for the mass spectrometric determination of steroids. One such reagent, 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine, was used for enhancing the detection sensitivity of certain steroids (Nishio et al., 2007).

Fluorescent Probes and Sensors

  • Bakov et al. (2022) synthesized a highly water-soluble 1,8-naphthalimide with a 4-methylpiperazinyl fragment for pH and viscosity sensing, demonstrating the utility of such compounds in material science applications (Bakov et al., 2022).

Molecular Logic Circuits

  • Georgiev et al. (2017) developed a novel water-soluble 1,8-naphthalimide with N-methylpiperazine substituents that can act as a combinatorial logic circuit with fluorescence and absorption modes for determining ions in aqueous media (Georgiev et al., 2017).

Safety and Hazards

“1-(2-Fluorophenyl)-3-methylpiperazine” is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .

properties

IUPAC Name

1-(2-fluorophenyl)-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c1-9-8-14(7-6-13-9)11-5-3-2-4-10(11)12/h2-5,9,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILRJMLNCMWXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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